molecular formula C11H14FNO B2873451 (2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine CAS No. 2227794-78-5

(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine

Cat. No.: B2873451
CAS No.: 2227794-78-5
M. Wt: 195.237
InChI Key: LKPBWYNPOQOBRH-LDYMZIIASA-N
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Description

(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,6-dimethylmorpholine.

    Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the morpholine ring.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired enantiomer in high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure.

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amine derivatives and reduced morpholine compounds.

    Substitution Products: Functionalized fluorophenyl derivatives with various substituents.

Scientific Research Applications

(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, and ion channels.

    Pathways Involved: It modulates various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

    Effects: The compound exerts its effects by binding to its targets, altering their activity, and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-2-Phenyl-6-methylmorpholine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2S,6R)-2-(4-Chlorophenyl)-6-methylmorpholine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    (2S,6R)-2-(4-Bromophenyl)-6-methylmorpholine: Features a bromine atom, which affects its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and binding affinity to certain targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S,6R)-2-(4-fluorophenyl)-6-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBWYNPOQOBRH-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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